3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with an ethylphenyl substituent at the 3-position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylphenylhydrazine with 2-cyanopyridine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolopyridine ring system.
Reaction Conditions:
Reagents: 4-ethylphenylhydrazine, 2-cyanopyridine, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux
Time: 6-8 hours
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; solvent: water or acetic acid; temperature: room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent: ethanol or tetrahydrofuran; temperature: room temperature to reflux.
Substitution: Nucleophiles such as amines, thiols, or halides; solvent: dichloromethane or acetonitrile; temperature: room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethylphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features but different substituents.
1,2,4-Triazolo[3,4-b]pyridine: Another triazolopyridine derivative with a different arrangement of nitrogen atoms in the triazole ring.
1,2,4-Triazolo[4,3-b]pyridine: A compound with a similar fused ring system but different substitution patterns.
Uniqueness
3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the ethylphenyl substituent, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
62052-07-7 |
---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(4-ethylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4/c1-2-10-5-7-11(8-6-10)17-13-12(15-16-17)4-3-9-14-13/h3-9H,2H2,1H3 |
InChI Key |
BKJSCSZNNZWEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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